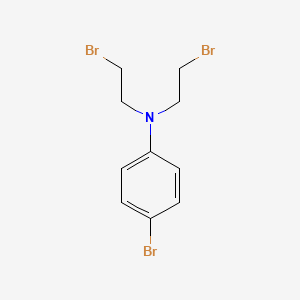

4-Bromo-N,N-bis(2-bromoethyl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

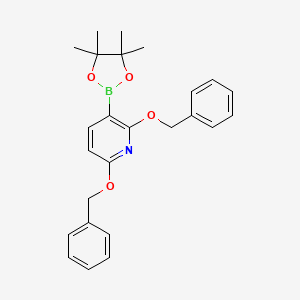

Molecular Structure Analysis

The molecule of 4-Bromo-N,N-bis(2-bromoethyl)aniline has a twofold rotation axis along the N-C(phenyl) bond . It shows a slightly distorted trigonal planar geometry around the N atom . The structural study shows the presence of intermolecular C-H⋯Br interactions, resulting in a three-dimensional supramolecular architecture .Wissenschaftliche Forschungsanwendungen

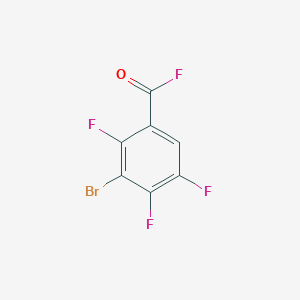

Brominated Flame Retardants

4-Bromo-N,N-bis(2-bromoethyl)aniline is related to the broader category of novel brominated flame retardants (NBFRs), which have been increasingly applied in various consumer products to reduce flammability. A critical review highlighted the occurrence of NBFRs in indoor air, dust, consumer goods, and food, stressing the need for more research on their occurrence, environmental fate, and toxicity. Significant knowledge gaps were identified for several NBFRs, indicating the necessity for optimized analytical methods and further research on their potential leaching and indoor environmental impact (Zuiderveen, Slootweg, & de Boer, 2020).

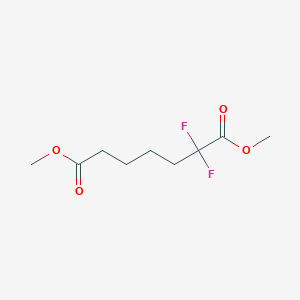

Chemical Fixation of CO2

The compound's structural relatives, aniline derivatives, have been explored for their potential in chemical fixation of CO2, offering a pathway to synthesize functionalized azole compounds. This application serves as an example of utilizing such chemicals for environmental benefits, converting CO2 into value-added chemicals, showcasing the versatility and potential of aniline derivatives in organic synthesis (Vessally et al., 2017).

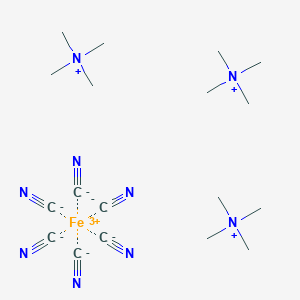

Synthesis and Reactivity in Organic Chemistry

4-Bromo-N,N-bis(2-bromoethyl)aniline and its derivatives could also be implicated in the synthesis and reactivity of α,β-unsaturated alkylidene and cumulenylidene Group 8 half-sandwich complexes, illustrating the role of such compounds in advanced organic synthesis and catalytic transformations. This reflects the compound's relevance in developing catalytic studies and potential applications in C-C coupling reactions (Cadierno, Gamasa, & Gimeno, 2004).

Environmental and Health Impacts

Tetrabromobisphenol A (TBBPA), closely related to 4-Bromo-N,N-bis(2-bromoethyl)aniline in terms of brominated flame retardant applications, has been reviewed for its environmental concentrations, toxicity, and the potential for degradation into less brominated compounds. These studies emphasize the importance of understanding the environmental behavior and ecological risks associated with brominated flame retardants, including potential degradation products (Liu et al., 2018).

Eigenschaften

IUPAC Name |

4-bromo-N,N-bis(2-bromoethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br3N/c11-5-7-14(8-6-12)10-3-1-9(13)2-4-10/h1-4H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNRKEEATTQPNTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N(CCBr)CCBr)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-N,N-bis(2-bromoethyl)aniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene]{2-[[1-(MeO(methyl)amino)-1-oxopropan-2-yl]oxy]benzylidene}Ru(VI) 2HCl](/img/structure/B6296768.png)

![3-(1H-Benzo[d][1,2,3]triazol-1-yl)propan-1-ol](/img/structure/B6296840.png)